molecular formula C3H7N3O3 B6602610 N,O-dimethyl-N'-nitroisourea CAS No. 255708-80-6

N,O-dimethyl-N'-nitroisourea

Cat. No.: B6602610
CAS No.: 255708-80-6
M. Wt: 133.11 g/mol
InChI Key: ZWHCDLXHQMBZRD-UHFFFAOYSA-N
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Safety and Hazards

N-methyl-N’-nitromethoxymethanimidamide is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 4, H312). It can cause skin corrosion/irritation (Category 2, H315), serious eye damage/eye irritation (Category 2, H319), and acute toxicity through inhalation (Category 4, H332). It may also cause specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3, H335) .

Mechanism of Action

Target of Action

N,O-dimethyl-N’-nitroisourea, also known as N-methyl-N’-nitromethoxymethanimidamide, is primarily used as an intermediate in the synthesis of certain pesticides . The primary targets of this compound are the pests that these pesticides are designed to control .

Mode of Action

It is known that the compound is involved in a substitution reaction during the synthesis of pesticides . This reaction involves the interaction of O-methyl-N-nitroisourea and methylamine .

Biochemical Pathways

The biochemical pathways affected by N,O-dimethyl-N’-nitroisourea are related to its role as an intermediate in pesticide synthesis . The compound is involved in the synthesis of new nicotinic insecticides . These insecticides can effectively control pests resistant to commonly used chemicals .

Pharmacokinetics

It is known that the compound has a predicted density of 132±01 g/cm3 and a boiling point of 1898±230 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of N,O-dimethyl-N’-nitroisourea’s action is the synthesis of effective pesticides . These pesticides have insecticidal activity and can control pests resistant to commonly used chemicals . They have low toxicity to warm-blooded animals or fish, and have little residue in soil and plants after use .

Action Environment

The action of N,O-dimethyl-N’-nitroisourea can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature but can explode at high temperatures . Therefore, it should be handled carefully and stored properly to ensure its efficacy and stability .

Biochemical Analysis

Biochemical Properties

N,O-dimethyl-N’-nitroisourea is known for its alkylating properties and its ability to induce DNA mutations . It can be used in organic synthesis as a nitro reagent or in other forms to participate in the reaction . In biochemical research, it is also used as a selective metal ion capture reagent .

Cellular Effects

It is known that the compound has the ability to induce DNA mutations , which suggests that it may have significant effects on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N,O-dimethyl-N’-nitroisourea is primarily related to its alkylating properties . Alkylating agents like N,O-dimethyl-N’-nitroisourea can transfer alkyl groups to DNA, leading to DNA mutations. This can result in changes in gene expression and potentially disrupt normal cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound is used in continuous flow synthesis, which involves real-time monitoring of the reaction .

Dosage Effects in Animal Models

It is known that the compound has low toxicity to warm-blooded animals or fish .

Metabolic Pathways

Given its role as a nitro reagent in organic synthesis , it is likely that it interacts with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-dimethyl-N’-nitroisourea can be synthesized through several methods:

Industrial Production Methods

Industrial production of N,O-dimethyl-N’-nitroisourea typically involves the use of urea, dimethyl sulfate, nitric acid, and sulfuric acid as raw materials. The process is designed to be efficient and scalable, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,O-dimethyl-N’-nitroisourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include methylamine and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methylamine produces intermediates used in pesticide synthesis .

Properties

IUPAC Name

methyl N-methyl-N'-nitrocarbamimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHCDLXHQMBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=N[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=N/[N+](=O)[O-])/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-ml, 4-necked flask equipped with a stirrer were introduced 1.5 g of O-methyl-N-nitroisourea, 11 g of water, 3 g of sodium chloride and 2 g of methylamine hydrochloride, and the resulting material was maintained at 20 degree centigrade. Thereafter, 0.1 g of sodium hydrogen carbonate was added to the mixture and the mixture was stirred at 20 degree centigrade for 16 hours. Then, while stirring the reaction mixture, 0.1 g of concentrated hydrochloric acid and 200 ml of water were added to the mixture to give a homogenious aqueous solution of N,O-dimethyl-N′-nitroisourea, which was analyzed by HPLC. In the aqueous solution, 1.2 g of N,O-dimethyl-N′-nitroisourea was contained, and the reaction yield was 73%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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